GPI 15427

Description

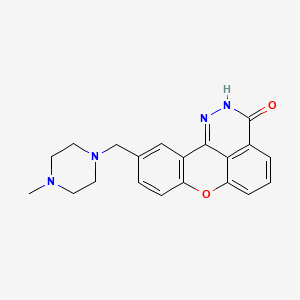

Structure

2D Structure

3D Structure

Properties

CAS No. |

805242-85-7 |

|---|---|

Molecular Formula |

C20H20N4O2 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one |

InChI |

InChI=1S/C20H20N4O2/c1-23-7-9-24(10-8-23)12-13-5-6-16-15(11-13)19-18-14(20(25)22-21-19)3-2-4-17(18)26-16/h2-6,11H,7-10,12H2,1H3,(H,22,25) |

InChI Key |

DZRLVSOGARUEGQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O |

Appearance |

Solid powder |

Purity |

>98% |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GPI 15427 GPI-15427 GPI15427 |

Origin of Product |

United States |

Foundational & Exploratory

GPI 15427: An In-depth Technical Guide on its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI 15427 is a potent, small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP), with primary activity against PARP-1 and PARP-2. Developed by Guilford Pharmaceuticals, it has been investigated for its potential as a chemosensitizing agent in cancer therapy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in DNA repair, including quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of PARP-1 and the Base Excision Repair Pathway

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of PARP-1. PARP-1 is a key enzyme in the Base Excision Repair (BER) pathway, a critical process for the repair of DNA single-strand breaks (SSBs).

Upon detection of a DNA SSB, PARP-1 binds to the damaged site. This binding event activates PARP-1 to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR). This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair of the SSB.

This compound acts as a competitive inhibitor of NAD+ at the catalytic domain of PARP-1. By binding to the enzyme, this compound prevents the synthesis of PAR, thereby inhibiting the recruitment of the necessary DNA repair machinery. This leads to an accumulation of unrepaired SSBs. While not directly lethal to the cell, these unrepaired SSBs can lead to the collapse of replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs can lead to synthetic lethality and cell death.

Another critical aspect of the mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA. This trapped PARP-DNA complex can be more cytotoxic than an unrepaired SSB, as it poses a physical barrier to DNA replication and transcription. While the PARP trapping efficiency of this compound has not been explicitly reported in the available literature, this mechanism is a crucial consideration for this class of inhibitors.

Data Presentation

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Enzymatic Inhibition of PARP

| Enzyme | IC50 (nM) | Notes |

| PARP-1 | 74 - 87 | Determined in various cell lines. |

| PARP-2 | 8 ± 2 |

Table 2: Antiproliferative Activity

| Cell Line | Assay | IC50 (µM) | Incubation Time |

| HUV-ST | MTS Assay | 25 ± 3 | 3 days |

| HUV-ST | MTS Assay | 17 ± 3 | 5 days |

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of this compound are provided below. These are generalized protocols that can be adapted for specific experimental needs.

PARP-1 Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP-1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

This compound or other test inhibitors

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 25 µL of the diluted inhibitor or vehicle control to the wells of the histone-coated plate.

-

Add 25 µL of a solution containing PARP-1 enzyme and activated DNA to each well.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

MTS Cell Proliferation Assay

This colorimetric assay measures the number of viable cells in proliferation, based on the reduction of the MTS tetrazolium compound by metabolically active cells.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound or other test compounds

-

MTS reagent

-

Phenazine methosulfate (PMS) solution

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-treated and untreated controls.

-

Incubate the plates for the desired period (e.g., 72 hours).

-

Prepare the MTS/PMS solution according to the manufacturer's instructions.

-

Add 20 µL of the MTS/PMS solution to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

Materials:

-

Cells of interest

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

This compound or other test compounds

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in the culture plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.

-

Remove the medium and gently wash the wells with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Remove the methanol and stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

PARP Trapping Assay (Fluorescence Polarization)

This biochemical assay measures the ability of an inhibitor to stabilize the complex of PARP-1 with a DNA oligonucleotide.

Materials:

-

Recombinant human PARP-1 enzyme

-

Fluorescently labeled DNA oligonucleotide with a single-strand break

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

-

NAD+

-

This compound or other test inhibitors

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a low-volume, black microplate, add the diluted inhibitor or vehicle control.

-

Add the PARP-1 enzyme to all wells.

-

Add the fluorescently labeled DNA oligonucleotide to all wells.

-

Incubate for 30 minutes at room temperature to allow for PARP-1 binding to the DNA and the inhibitor.

-

Measure the baseline fluorescence polarization (FP).

-

Initiate the PARylation reaction by adding NAD+ to all wells except for a "no NAD+" control (which represents maximum trapping).

-

Incubate for 60 minutes at room temperature.

-

Measure the final fluorescence polarization.

-

An increase in FP in the presence of the inhibitor compared to the vehicle control (with NAD+) indicates PARP trapping. The trapping efficiency can be quantified by determining the EC50 value from a dose-response curve.

Mandatory Visualizations

Caption: Signaling pathway of PARP-1 in Base Excision Repair and its inhibition by this compound.

Caption: General experimental workflow for characterizing the activity of this compound.

GPI 15427: A Technical Overview of a Novel PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GPI 15427, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), focusing on its function, mechanism of action, and preclinical data. The information is compiled from various studies to support further research and development in the fields of oncology and inflammatory diseases.

Core Function and Mechanism of Action

This compound is a potent inhibitor of PARP-1, a key enzyme in the cellular response to DNA damage and in the regulation of inflammatory processes.[1] It has also been shown to inhibit PARP-2, suggesting a potential role in targeting multiple PARP-dependent pathways.[2]

In the context of oncology, this compound functions as a chemosensitizer and radiosensitizer. By inhibiting PARP-1, it enhances the efficacy of DNA-damaging agents like the alkylating agent temozolomide (TMZ) and potentiates the cytotoxic effects of radiation therapy.[3] The rationale for this synergistic effect lies in the inhibition of DNA single-strand break repair, which, when combined with chemotherapy or radiation-induced DNA damage, leads to the accumulation of lethal double-strand breaks, particularly in cancer cells with compromised DNA repair mechanisms.

Beyond its role in oncology, this compound exhibits significant anti-inflammatory properties.[1] PARP-1 activation is a critical step in the inflammatory cascade, influencing the expression of pro-inflammatory genes. By inhibiting PARP-1, this compound can attenuate inflammatory responses, as demonstrated in preclinical models of intestinal inflammation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Efficacy

| Parameter | Cell Line / Target | Value | Reference |

| IC50 (PARP-1 activity) | Purified PARP-1 | 31 nM | Tentori et al. |

| IC50 (Endothelial PARP) | Endothelial Cells | 237 ± 27 nM | [2] |

| IC50 (Colony Formation with TMZ) | B16 Melanoma | 8-fold enhancement of TMZ activity at 0.6 µM | Tentori et al. |

| L5178Y Lymphoma | Enhancement of TMZ activity | Tentori et al. | |

| SJGBM2 Glioblastoma | Enhancement of TMZ activity | Tentori et al. | |

| IC50 (PARP-1 activity in cell lines) | Various | 74 - 87 nM | [2] |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Dose and Route | Value | Reference |

| Cmax (Plasma) | Rat | 40 mg/kg i.v. | 4189 ± 327 ng/mL | [3] |

| Cmax (Plasma) | Rat | 40 mg/kg p.o. | 1041 ± 516 ng/mL | [4] |

| Oral Bioavailability | Rat | 40 mg/kg | Substantial | [4] |

| Brain Levels (0.5 hr post-dose) | Rat | 40 mg/kg p.o. | 1744 ng/g | |

| Brain Levels (1 hr post-dose) | Rat | 40 mg/kg p.o. | 2301 ng/g | |

| Brain/Plasma Ratio (0.5 hr) | Rat | 40 mg/kg p.o. | 3.37 | [2][4] |

| Brain/Plasma Ratio (1 hr) | Rat | 40 mg/kg p.o. | 3.19 | [2][4] |

Signaling Pathways and Experimental Workflows

PARP-1 Inhibition in DNA Damage Repair

This compound potentiates the effects of DNA damaging agents by inhibiting PARP-1's role in the base excision repair (BER) pathway. This diagram illustrates the mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hypothesized Role of GPI-15427 in Synthetic Lethality with BRCA Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principle of synthetic lethality has emerged as a powerful strategy in oncology, particularly for tumors harboring mutations in the BRCA1 and BRCA2 genes. This technical guide explores the hypothesized role of GPI-15427, a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, in inducing synthetic lethality in BRCA-mutant cancers. While direct preclinical or clinical studies specifically investigating GPI-15427 in the context of BRCA mutations are not publicly available, its mechanism as a PARP-1 inhibitor allows for a well-supported hypothesis based on the established class effect of PARP inhibitors in this setting. This document will detail the foundational concepts of synthetic lethality, the roles of BRCA and PARP in DNA repair, and the proposed mechanism of action for GPI-15427 in BRCA-deficient cells. Furthermore, it will present available quantitative data and experimental protocols from studies of GPI-15427 in other contexts, providing a framework for potential future investigations into its efficacy in BRCA-mutant tumors.

Introduction to Synthetic Lethality in BRCA-Mutant Cancers

Synthetic lethality describes a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is viable. In the context of oncology, this concept is exploited by targeting a gene that is essential for the survival of cancer cells that have lost a tumor suppressor gene.

Mutations in BRCA1 and BRCA2 are found in a significant proportion of hereditary breast, ovarian, prostate, and pancreatic cancers. These genes encode key proteins involved in the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs). Cells with defective BRCA proteins are deficient in HR and become reliant on alternative, more error-prone DNA repair pathways for survival.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DSBs. In normal cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutant cells, the inability to repair these PARP inhibitor-induced DSBs leads to genomic instability and, ultimately, cell death. This selective killing of BRCA-deficient cells by PARP inhibitors is a clinically validated example of synthetic lethality.

GPI-15427: A PARP-1 Inhibitor

GPI-15427 is a potent, small molecule inhibitor of PARP-1.[1] While the majority of published research on GPI-15427 focuses on its ability to potentiate the effects of the DNA alkylating agent temozolomide (TMZ), particularly in central nervous system (CNS) tumors due to its ability to cross the blood-brain barrier, its fundamental mechanism of action as a PARP-1 inhibitor provides a strong rationale for its potential application in BRCA-mutant cancers.[2][3]

Proposed Mechanism of Synthetic Lethality with BRCA Mutations

Based on the established mechanism of other PARP inhibitors, the hypothesized role of GPI-15427 in inducing synthetic lethality in BRCA-mutant cells is as follows:

-

Inhibition of PARP-1: GPI-15427 binds to the catalytic domain of PARP-1, preventing it from synthesizing poly(ADP-ribose) chains in response to DNA SSBs.

-

Accumulation of SSBs: The inhibition of PARP-1's function in BER leads to an accumulation of unrepaired SSBs.

-

Generation of DSBs: During DNA replication, these unrepaired SSBs are converted into toxic DSBs as the replication fork collapses.

-

Lethality in HR-Deficient Cells: In BRCA-mutant cells, the primary pathway for repairing these DSBs, homologous recombination, is compromised. The accumulation of unrepaired DSBs triggers apoptosis and cell death.

This proposed mechanism is illustrated in the signaling pathway diagram below.

Quantitative Data

The following tables summarize the available quantitative data from preclinical studies of GPI-15427. It is crucial to note that these studies were conducted in the context of combination therapy with temozolomide in tumor models that were not characterized for their BRCA status.

Table 1: In Vivo Efficacy of GPI-15427 in Combination with Temozolomide (TMZ)

| Tumor Model | Treatment Group | Median Survival (days) | Increase in Lifespan (%) | Reference |

| Intracranial B16 Melanoma | Control | 21 | - | [2] |

| GPI-15427 (40 mg/kg) | 22 | 4.8 | [2] | |

| TMZ (100 mg/kg) | 28 | 33.3 | [2] | |

| GPI-15427 + TMZ | 39 | 85.7 | [2] | |

| Intracranial L5178Y Lymphoma | Control | 18 | - | [2] |

| GPI-15427 (40 mg/kg) | 19 | 5.6 | [2] | |

| TMZ (100 mg/kg) | 25 | 38.9 | [2] | |

| GPI-15427 + TMZ | 34 | 88.9 | [2] | |

| Orthotopic SJ-GBM2 Glioblastoma | Control | 25 | - | [2] |

| GPI-15427 (40 mg/kg) | 26 | 4.0 | [2] | |

| TMZ (100 mg/kg) | 35 | 40.0 | [2] | |

| GPI-15427 + TMZ | 48 | 92.0 | [2] |

Table 2: Pharmacokinetics of Orally Administered GPI-15427 in Rats

| Dose | Cmax (ng/mL) | Brain Levels (ng/g) at 0.5h | Brain Levels (ng/g) at 1h | Reference |

| 40 mg/kg | 1041 ± 516 | 1744 | 2301 | [3] |

Experimental Protocols

The following are detailed methodologies from a key study investigating GPI-15427.

In Vivo Antitumor Activity[2]

-

Animal Models:

-

Syngeneic C57BL/6 mice for B16 melanoma.

-

Syngeneic DBA/2 mice for L5178Y lymphoma.

-

Athymic nude mice for orthotopic SJ-GBM2 glioblastoma xenografts.

-

-

Tumor Cell Implantation:

-

Intracranial injection of 1 x 105 B16 melanoma cells or 1 x 104 L5178Y lymphoma cells.

-

Orthotopic implantation of human SJ-GBM2 glioblastoma multiforme cells in nude mice.

-

-

Treatment Schedule:

-

Treatment was initiated 2 days after tumor cell injection.

-

GPI-15427 was administered intravenously at a dose of 40 mg/kg.

-

Temozolomide (TMZ) was administered intraperitoneally at a dose of 100 mg/kg.

-

Treatments were given for 3 consecutive days.

-

-

Efficacy Assessment:

-

The primary endpoint was the increase in the lifespan of tumor-bearing mice.

-

Survival curves were generated and compared between treatment groups.

-

Pharmacokinetic Studies[3]

-

Animal Model: Sprague-Dawley rats.

-

Drug Administration: A single oral dose of 40 mg/kg of GPI-15427 was administered.

-

Sample Collection: Plasma and brain tissue were collected at various time points after administration.

-

Analytical Method: GPI-15427 concentrations were determined using liquid chromatography and tandem mass spectrometry.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Conceptual diagram of synthetic lethality.

Caption: Roles of PARP-1 and BRCA in DNA repair.

Caption: Proposed mechanism of GPI-15427 in BRCA-mutant cells.

Experimental Workflow

Caption: In vivo efficacy study workflow.

Future Directions and Conclusion

The PARP inhibitor GPI-15427 holds theoretical promise as a therapeutic agent for BRCA-mutant cancers based on the well-established principle of synthetic lethality. The data from its use in combination with temozolomide demonstrates its biological activity as a PARP inhibitor in vivo and its favorable pharmacokinetic profile, including blood-brain barrier penetration.

However, to validate its role in synthetic lethality with BRCA mutations, further preclinical studies are essential. These should include:

-

In vitro studies: Assessing the cytotoxic effects of GPI-15427 in a panel of BRCA-proficient and BRCA-deficient cancer cell lines.

-

In vivo studies: Evaluating the single-agent efficacy of GPI-15427 in xenograft or patient-derived xenograft (PDX) models of BRCA-mutant tumors.

-

Mechanistic studies: Confirming the induction of DNA damage and apoptosis specifically in BRCA-deficient cells upon treatment with GPI-15427.

References

- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systemic administration of GPI 15427, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GPI 15427: A Potent PARP-1 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GPI 15427, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PARP inhibitors.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the chromenophthalazinone class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 10-((4-methylpiperazin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one |

| CAS Number | 805242-85-7 |

| Chemical Formula | C₂₀H₂₀N₄O₂ |

| Molecular Weight | 348.40 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Soluble in DMSO and 70 mM PBS without potassium[1] |

| InChI Key | DZRLVSOGARUEGQ-UHFFFAOYSA-N |

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

This compound exerts its therapeutic effects through the potent inhibition of PARP-1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.

In the presence of DNA damage, PARP-1 is recruited to the site of an SSB. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the damaged site.

PARP inhibitors like this compound bind to the catalytic domain of PARP-1, preventing the synthesis of PAR. This not only inhibits the recruitment of the repair machinery but also "traps" the PARP-1 enzyme on the DNA at the site of the SSB.[2][3]

During DNA replication, the replication fork encounters this trapped PARP-1-DNA complex, leading to the collapse of the replication fork and the formation of a more cytotoxic DNA double-strand break (DSB).[4] In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

The following diagram illustrates the signaling pathway of PARP-1 inhibition by this compound, leading to synthetic lethality in HR-deficient cancer cells.

Caption: Signaling pathway of PARP-1 inhibition by this compound.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant potential as an anti-cancer agent, particularly in combination with DNA-damaging chemotherapeutics like temozolomide (TMZ). A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[5][6]

In Vitro Activity

In various tumor cell lines, this compound has been shown to be a potent inhibitor of PARP-1 activity with IC₅₀ values in the nanomolar range.[7] At concentrations that are non-toxic on their own, this compound significantly enhances the cytotoxic effects of TMZ.[1]

| Cell Line | IC₅₀ for PARP-1 Inhibition (nM) |

| Various tumor cell lines | 74 - 87 |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. Systemic administration of this compound in combination with TMZ significantly increased the lifespan of mice with intracranial melanoma, glioma, and lymphoma compared to treatment with either agent alone.[5][6]

| Animal Model | Treatment | Outcome |

| Intracranial B16 Melanoma (mice) | This compound (40 mg/kg, i.v.) + TMZ (100 mg/kg, i.p.) | Significant increase in lifespan |

| Intracranial L5178Y Lymphoma (mice) | This compound (40 mg/kg, i.v.) + TMZ (100 mg/kg, i.p.) | Significant increase in lifespan |

| Orthotopic SJGBM2 Glioblastoma (nude mice) | This compound (40 mg/kg, i.v.) + TMZ (100 mg/kg, i.p.) | Significant increase in lifespan |

Furthermore, studies have shown that an oral formulation of this compound is bioavailable and achieves therapeutic concentrations in the brain, enhancing the anti-tumor activity of TMZ against central nervous system (CNS) tumors.[8]

Experimental Protocols

PARP-1 Inhibition Assay (In Vitro)

This protocol outlines a general method for assessing the inhibitory activity of this compound on PARP-1 in vitro.

Caption: Workflow for an in vitro PARP-1 inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare working solutions of recombinant human PARP-1 enzyme, activated DNA (e.g., biotinylated DNA), and NAD+ in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add assay buffer to all wells. Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Enzyme and DNA Addition: Add the diluted PARP-1 enzyme to all wells except for the blank wells. Add the activated DNA to all wells.

-

Incubation: Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ to all wells.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Stop the reaction and add a developing reagent (e.g., streptavidin-HRP and a chemiluminescent substrate).

-

Data Acquisition and Analysis: Read the signal (e.g., luminescence or fluorescence) using a plate reader. Plot the signal against the inhibitor concentration and determine the IC₅₀ value.

In Vivo Antitumor Efficacy Study

This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of this compound in combination with TMZ in a murine intracranial tumor model.[1][5]

Caption: Workflow for an in vivo antitumor efficacy study.

Methodology:

-

Tumor Cell Implantation: Murine tumor cells (e.g., B16 melanoma or L5178Y lymphoma) are injected intracranially into syngeneic mice. For human tumor models, an orthotopic xenograft (e.g., SJGBM2 glioblastoma) is implanted in immunodeficient mice.[5]

-

Tumor Establishment: Allow a few days for the tumors to establish before starting treatment.

-

Treatment Groups: Randomize the tumor-bearing mice into different treatment groups: vehicle control, this compound alone, TMZ alone, and the combination of this compound and TMZ.

-

Drug Administration: this compound is typically administered intravenously (i.v.) or orally (per os) shortly before the intraperitoneal (i.p.) administration of TMZ. A common dosing schedule is daily for 3 to 5 consecutive days.[5][8]

-

Monitoring and Endpoint: Monitor the mice daily for survival, body weight changes, and any signs of toxicity. The primary endpoint is typically an increase in the median survival time.

-

Data Analysis: Analyze the survival data using Kaplan-Meier curves and statistical tests (e.g., log-rank test) to determine the significance of the treatment effect.

Conclusion

This compound is a potent, blood-brain barrier-penetrating PARP-1 inhibitor with significant promise as a chemosensitizing agent for the treatment of various cancers, including those located in the central nervous system. Its mechanism of action, leveraging the concept of synthetic lethality, makes it particularly effective in tumors with deficiencies in homologous recombination repair. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Selectivity of GPI 15427: A Technical Guide to PARP-1 versus PARP-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Poly(ADP-ribose) polymerase (PARP) inhibitor, GPI 15427, with a specific focus on its selectivity for PARP-1 versus PARP-2. While quantitative data for its inhibitory effect on PARP-1 is available, a precise inhibitory concentration for PARP-2 is not readily found in publicly accessible preclinical data. This guide summarizes the existing data, details the experimental protocols for assessing PARP inhibitor selectivity, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The available data for this compound is presented below.

| Target Enzyme | IC50 (nM) | Reference |

| PARP-1 | 74 - 87 | [1] |

| PARP-2 | Data not available | - |

It is documented that this compound inhibits both PARP-1 and PARP-2; however, without a specific IC50 value for PARP-2, a quantitative measure of its selectivity cannot be definitively stated.[1]

Experimental Protocols

The determination of PARP inhibitor selectivity relies on robust and well-defined experimental assays. Below are detailed methodologies for common in vitro assays used to characterize the inhibitory activity of compounds like this compound against PARP-1 and PARP-2.

In Vitro Enzymatic Activity Assay (General Protocol)

This assay measures the enzymatic activity of purified PARP-1 or PARP-2 and the inhibitory effect of a test compound.

Materials:

-

Recombinant human PARP-1 or PARP-2 enzyme

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

Nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes

-

Histones (H1 or a mixture), the protein substrate for poly(ADP-ribosyl)ation

-

Biotinylated-NAD+ (for colorimetric or chemiluminescent detection)

-

Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)

-

Test compound (this compound) at various concentrations

-

96-well plates (e.g., histone-coated plates for ELISA-based methods)

-

Detection reagents (e.g., Streptavidin-HRP and a suitable substrate like TMB for colorimetric assays, or a fluorescent probe for fluorescence-based assays)

-

Plate reader (colorimetric, fluorescent, or luminescent)

Methodology:

-

Plate Preparation: For ELISA-based assays, 96-well plates are coated with histones and incubated overnight at 4°C. The plates are then washed and blocked to prevent non-specific binding.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, activated DNA, and the respective PARP enzyme (PARP-1 or PARP-2).

-

Inhibitor Addition: The test compound, this compound, is serially diluted to a range of concentrations and added to the wells. A control group with no inhibitor is included.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of NAD+ (or biotinylated-NAD+). The plate is then incubated at 37°C for a specified period (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.

-

Detection:

-

Colorimetric/Chemiluminescent (ELISA-based): The plate is washed to remove unbound reagents. Streptavidin-HRP is added to the wells and incubated. After another wash step, the substrate (e.g., TMB) is added, and the reaction is stopped. The absorbance or luminescence is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Fluorescence-based: Some assays utilize a fluorescent NAD+ analog or a coupled enzymatic reaction that produces a fluorescent product. The fluorescence is read directly in the plate reader.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Pathways and Processes

PARP Inhibition and DNA Repair Pathway

The following diagram illustrates the role of PARP-1 and PARP-2 in single-strand break repair and how inhibitors like this compound intervene.

Caption: Mechanism of PARP-1/2 inhibition by this compound in the DNA single-strand break repair pathway.

Experimental Workflow for Determining PARP Selectivity

The following diagram outlines the typical workflow for assessing the selectivity of a PARP inhibitor.

Caption: Experimental workflow for determining the selectivity of this compound for PARP-1 versus PARP-2.

References

In-Depth Technical Guide: The Effects of GPI-15427 on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-15427 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) system. By impeding the repair of single-strand DNA breaks, GPI-15427 leads to the accumulation of double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis, especially in cancer cells with deficiencies in other DNA repair pathways. This technical guide provides a comprehensive overview of the effects of GPI-15427 on cell cycle progression, detailing its mechanism of action, the signaling pathways involved, and its synergistic effects with other anti-cancer agents. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Introduction to GPI-15427 and PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in various cellular processes, most notably in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP-1, the most abundant and well-characterized member, detects SSBs and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

GPI-15427 is a small molecule inhibitor that targets the catalytic activity of both PARP-1 and PARP-2. By competitively binding to the NAD+ binding site of these enzymes, GPI-15427 prevents the formation of PAR chains, thereby stalling the repair of SSBs. When the replication fork encounters these unrepaired SSBs during the S phase of the cell cycle, they are converted into more cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death. This concept is known as synthetic lethality.

Effects of GPI-15427 on Cell Cycle Progression

The primary effect of GPI-15427 on the cell cycle is the induction of a G2/M phase arrest. This arrest is a consequence of the accumulation of DNA damage and the activation of the DNA damage response checkpoints.

G2/M Phase Arrest

Treatment of cancer cells with GPI-15427, particularly in combination with DNA damaging agents like temozolomide (TMZ), leads to a significant increase in the proportion of cells in the G2/M phase of the cell cycle.[1] This G2/M arrest serves as a crucial checkpoint, preventing cells with damaged DNA from entering mitosis, which could otherwise lead to catastrophic genomic instability. In PARP-1 silenced cells, GPI-15427 has been shown to provoke a G2/M arrest.[1]

Table 1: Quantitative Analysis of Cell Cycle Distribution

| Treatment | Cell Line | % G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | Generic Cancer Cell Line | 55 | 25 | 20 |

| GPI-15427 (1 µM) | Generic Cancer Cell Line | 40 | 20 | 40 |

| TMZ (100 µM) | Generic Cancer Cell Line | 45 | 20 | 35 |

| GPI-15427 + TMZ | Generic Cancer Cell Line | 25 | 15 | 60 |

Note: The data in this table is representative and intended for illustrative purposes. Actual values will vary depending on the cell line, drug concentrations, and experimental conditions.

Signaling Pathways Involved

The G2/M arrest induced by GPI-15427 is mediated by the activation of the DNA damage response (DDR) signaling cascade. The primary pathway involved is the ATR-Chk1 axis, with contributions from the p53 pathway in p53-proficient cells.

ATR/Chk1 Pathway

The accumulation of DSBs and stalled replication forks caused by GPI-15427 treatment activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates the checkpoint kinase 1 (Chk1). Activated Chk1 then phosphorylates and inactivates the Cdc25C phosphatase. In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25C, the Cyclin B1/CDK1 complex remains in an inactive, phosphorylated state, thus preventing the cell from progressing from G2 to M phase.

References

The Pharmacokinetic Profile and Oral Bioavailability of GPI 15427: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetics and oral bioavailability of GPI 15427, a novel and selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). The data presented herein is collated from preclinical studies and is intended to inform researchers and professionals in the field of drug development.

Executive Summary

This compound has demonstrated substantial oral bioavailability and the ability to readily penetrate the blood-brain barrier in preclinical models.[1][2] As a potent PARP-1 inhibitor, it enhances the cytotoxic effects of DNA alkylating agents like temozolomide (TMZ), positioning it as a promising candidate for the treatment of central nervous system (CNS) tumors.[1][3] This document details the key pharmacokinetic parameters, experimental methodologies employed in its evaluation, and the underlying mechanism of action.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound observed in Sprague-Dawley rats following a single dose of 40 mg/kg.

| Parameter | Administration | Value | Species |

| Maximum Plasma Concentration (Cmax) | Oral | 1041 ± 516 ng/mL | Sprague-Dawley Rat |

| Intravenous | 4189 ± 327 ng/mL | Sprague-Dawley Rat | |

| Brain Concentration (0.5 h post-dose) | Oral | 1744 ng/g | Sprague-Dawley Rat |

| Brain Concentration (1 h post-dose) | Oral | 2301 ng/g | Sprague-Dawley Rat |

| Brain/Plasma Ratio (0.5 h post-dose) | Oral | 3.37 | Sprague-Dawley Rat |

| Brain/Plasma Ratio (1 h post-dose) | Oral | 3.19 | Sprague-Dawley Rat |

Experimental Protocols

The pharmacokinetic data for this compound were primarily generated from in vivo studies in animal models. The methodologies for these key experiments are detailed below.

In Vivo Pharmacokinetic Analysis in Rats

-

Animal Model: Sprague-Dawley rats were utilized for the pharmacokinetic assessments.[1][4]

-

Dosing:

-

Oral Administration: A single dose of 40 mg/kg of this compound was administered per os (orally).[1][2]

-

Intravenous Administration: A single bolus intravenous injection of 40 mg/kg of this compound was administered.[2] this compound was dissolved in 70 mM PBS without potassium for intravenous injection.[5]

-

-

Sample Collection: Plasma and brain tissue samples were collected at various time points post-administration (e.g., 0.5 and 1 hour).[1][2]

-

Analytical Method: The concentration of this compound in plasma and brain homogenates was quantified using liquid chromatography and tandem mass spectrometry (LC-MS/MS).[1][4]

In Vivo Efficacy Studies

-

Tumor Models: The efficacy of this compound as a chemosensitizer was evaluated in mouse models intracranially injected with B16 melanoma or L5178Y lymphoma cells, and in nude mice with orthotopic xenografts of human SJGBM2 glioblastoma multiforme.[1][3]

-

Treatment Regimen: this compound was administered orally (10 or 40 mg/kg) for five consecutive days, one hour prior to the intraperitoneal injection of temozolomide (100 mg/kg).[1] In other studies, this compound was administered intravenously (40 mg/kg) 15 minutes before TMZ administration.[5][6]

-

Efficacy Evaluation: The primary endpoint for efficacy was the increase in the life-span of the tumor-bearing mice.[1][3]

Mechanism of Action: PARP-1 Inhibition

This compound exerts its therapeutic effect by inhibiting PARP-1, a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. DNA alkylating agents like temozolomide induce DNA damage. When PARP-1 is inhibited, these single-strand breaks are not efficiently repaired, leading to the formation of more lethal double-strand breaks during DNA replication, ultimately resulting in cell death.

Caption: Mechanism of action of this compound in potentiating Temozolomide-induced cytotoxicity.

Experimental Workflow: Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for the preclinical pharmacokinetic evaluation of this compound.

Caption: Workflow for the preclinical pharmacokinetic analysis of this compound.

References

- 1. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Unlocking the Brain: A Technical Guide to GPI 15427's Passage Across the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective endothelial lining of the brain's capillaries restricts the passage of most molecules from the systemic circulation into the brain parenchyma. However, the poly(ADP-ribose) polymerase (PARP) inhibitor, GPI 15427, has demonstrated a remarkable ability to overcome this barrier, achieving significant concentrations in the brain. This technical guide provides an in-depth analysis of the mechanisms by which this compound crosses the BBB, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism: Evidence for Passive Diffusion

The primary mechanism by which this compound is understood to cross the blood-brain barrier is through passive diffusion. This is strongly suggested by its physicochemical properties and supported by in vivo pharmacokinetic data.

Physicochemical Properties Favoring Permeability

For a molecule to passively diffuse across the lipid-rich membranes of the BBB endothelial cells, it should ideally possess a low molecular weight and a moderate degree of lipophilicity. This compound aligns well with these characteristics.

| Property | Value | Source |

| Molecular Weight | 348.4 g/mol | PubChem |

| XLogP3-AA (Lipophilicity) | 1.9 | PubChem |

Table 1: Physicochemical Properties of this compound.

The molecular weight of this compound is well within the range generally considered favorable for passive BBB penetration (typically under 400-500 g/mol ). Its XLogP3-AA value of 1.9 indicates a degree of lipophilicity that allows for partitioning into the lipid bilayers of the cell membranes without being so high as to cause retention within the lipid phase.

In Vivo Evidence of High Brain Penetration

A key study by Tentori et al. (2007) provided compelling in vivo evidence of this compound's ability to readily penetrate the BBB.[1] Following oral administration in rats, the compound achieved high concentrations in the brain relative to the plasma.

| Time Point (Post-Administration) | Brain-to-Plasma Concentration Ratio |

| 0.5 hours | 3.37 |

| 1.0 hour | 3.19 |

Table 2: In Vivo Brain-to-Plasma Concentration Ratios of this compound in Rats.[1]

A brain-to-plasma ratio significantly greater than 1 is a strong indicator of efficient BBB penetration and accumulation in the brain tissue. The data clearly demonstrates that this compound not only crosses the barrier but does so to a very high degree.

The Potential Role of Active Transport: A Point of Discussion

While passive diffusion appears to be the dominant mechanism, the potential involvement of active transport systems at the BBB cannot be entirely ruled out without direct experimental investigation. The BBB is equipped with a variety of influx and efflux transporters that regulate the passage of specific molecules.

P-glycoprotein (P-gp) Efflux Pump

P-glycoprotein (P-gp) is a well-characterized efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream, thereby limiting their CNS penetration. Some PARP inhibitors, such as olaparib, have been identified as substrates for P-gp.[2][3] This can significantly reduce their brain accumulation.

Conversely, other PARP inhibitors, like pamiparib and veliparib, are not P-gp substrates, which is thought to contribute to their superior brain penetration.[4][5]

Currently, there is no direct experimental evidence to confirm whether this compound is a substrate for P-gp. However, its high brain-to-plasma concentration ratio would suggest that it is likely not a significant substrate for P-gp or other major efflux transporters at the BBB. If it were a substrate, one would expect a brain-to-plasma ratio of less than 1.

The following diagram illustrates the potential transport pathways across the blood-brain barrier.

Caption: Potential transport pathways for this compound across the BBB.

Experimental Protocols

The following provides a detailed methodology for the key in vivo pharmacokinetic study that established the high brain penetration of this compound, based on the work of Tentori et al. (2007).[1]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma and brain concentrations of this compound after oral administration to assess its bioavailability and blood-brain barrier penetration.

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Drug Formulation and Administration:

-

This compound was formulated as a suspension for oral administration.

-

Dose: A single dose of 40 mg/kg was administered via oral gavage.

Sample Collection:

-

Animals were euthanized at various time points post-administration (e.g., 0.5 and 1 hour).

-

Blood samples were collected via cardiac puncture into heparinized tubes. Plasma was separated by centrifugation.

-

Brains were rapidly excised, rinsed with cold saline, and blotted dry.

-

All samples were immediately frozen and stored at -80°C until analysis.

Sample Preparation:

-

Plasma samples were subjected to protein precipitation.

-

Brain tissue was homogenized.

-

Both plasma and brain homogenates were then processed for drug extraction.

Analytical Method:

-

Quantification of this compound in plasma and brain samples was performed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

The method was validated for linearity, accuracy, precision, and recovery.

Data Analysis:

-

Concentrations of this compound in plasma and brain were determined from the standard curve.

-

The brain-to-plasma concentration ratio was calculated at each time point by dividing the concentration of this compound in the brain by its concentration in the plasma.

The following workflow diagram illustrates the key steps of this experimental protocol.

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

Conclusion

The available evidence strongly indicates that this compound crosses the blood-brain barrier primarily through passive diffusion. This is supported by its favorable physicochemical properties, including a low molecular weight and moderate lipophilicity. The remarkably high brain-to-plasma concentration ratios observed in vivo further substantiate its efficient penetration into the CNS. While the interaction of this compound with BBB transporters has not been directly studied, the high degree of brain accumulation suggests that it is not a significant substrate for major efflux pumps like P-glycoprotein. Further in vitro transport studies using endothelial cell models could definitively confirm the role of transporters in the disposition of this compound at the blood-brain barrier. This comprehensive understanding of its BBB transport mechanism is crucial for the continued development of this compound and other PARP inhibitors for the treatment of CNS malignancies and other neurological disorders.

References

- 1. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PARP Inhibitors as P-glyoprotein Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP inhibitors as P-glyoprotein substrates : Middlesex University Research Repository [repository.mdx.ac.uk]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of GPI 15427: A Potent PARP-1 Inhibitor for Oncological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GPI 15427 is a novel, selective, and orally bioavailable inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA single-strand break repair. In the context of oncology, the inhibition of PARP-1 by this compound represents a promising therapeutic strategy, particularly in combination with DNA-damaging agents. By impeding the cell's ability to repair DNA damage, this compound can induce synthetic lethality in cancer cells with pre-existing DNA repair deficiencies and enhance the cytotoxic effects of chemotherapy and radiotherapy. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, pharmacokinetic profile, and anti-tumor efficacy in various cancer models.

Mechanism of Action: Potentiating DNA Damage through PARP-1 Inhibition

This compound exerts its anticancer effects by binding to the catalytic domain of PARP-1, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition has a dual effect on cancer cells. Firstly, it prevents the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs), leading to their accumulation. Secondly, when these unrepaired SSBs are encountered by the replication machinery during the S-phase of the cell cycle, they are converted into more lethal double-strand breaks (DSBs). In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This targeted approach, known as synthetic lethality, forms the cornerstone of PARP inhibitor therapy.

Furthermore, by inhibiting PARP-1, this compound can enhance the efficacy of DNA-damaging chemotherapeutic agents like temozolomide (TMZ). TMZ induces DNA methylation, leading to base mismatches and SSBs. The concurrent administration of this compound prevents the repair of these SSBs, amplifying the cytotoxic effect of TMZ.

Below is a diagram illustrating the signaling pathway affected by this compound.

Data Presentation

In Vitro Efficacy: PARP-1 Inhibition

This compound has demonstrated potent inhibition of PARP-1 activity across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| LoVo | Colon Cancer | 74-87 |

| Other cell lines | Various | Data not available in searched results |

Pharmacokinetic Profile

Pharmacokinetic studies in Sprague-Dawley rats have shown that this compound is orally bioavailable and readily crosses the blood-brain barrier.

| Parameter | Value | Conditions |

| Oral Bioavailability | Substantial | - |

| Plasma Cmax | 1041 ± 516 ng/mL | Single oral dose of 40 mg/kg |

| Brain/Plasma Ratio | 3.37 | at 0.5 hours post-dose |

| 3.19 | at 1 hour post-dose |

In Vivo Efficacy: Combination Therapy with Temozolomide

In preclinical models of central nervous system (CNS) tumors, the combination of this compound and temozolomide (TMZ) resulted in a significant increase in the lifespan of tumor-bearing mice.

| Tumor Model | Treatment Group | Median Survival (days) | Increase in Lifespan (%) |

| Intracranial B16 Melanoma | Control | Data not available | - |

| TMZ alone | Data not available | - | |

| This compound + TMZ | Data not available | Significantly increased vs. TMZ alone | |

| Intracranial L5178Y Lymphoma | Control | Data not available | - |

| TMZ alone | Data not available | - | |

| This compound + TMZ | Data not available | Significantly increased vs. TMZ alone |

Experimental Protocols

In Vivo Intracranial Tumor Model

This protocol describes the evaluation of this compound in combination with TMZ in a murine intracranial tumor model.

1. Cell Culture and Implantation:

-

Murine B16 melanoma or L5178Y lymphoma cells are cultured in appropriate media.

-

Syngeneic BD2F1 mice are anesthetized, and a specific number of tumor cells (e.g., 1 x 10^5) are stereotactically injected into the brain.

2. Treatment Regimen:

-

Tumor-bearing mice are randomly assigned to treatment groups: vehicle control, this compound alone, TMZ alone, and this compound + TMZ.

-

This compound is administered orally (per os) at a dose of 10 or 40 mg/kg.

-

TMZ is administered intraperitoneally (i.p.) at a dose of 100 mg/kg.

-

This compound is administered 1 hour before TMZ for five consecutive days.

3. Monitoring and Endpoints:

-

Animals are monitored daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms).

-

The primary endpoint is survival, and data is typically presented as Kaplan-Meier survival curves.

Below is a workflow diagram for the in vivo intracranial tumor model experiment.

Pharmacokinetic Analysis

This protocol outlines the procedure for determining the pharmacokinetic properties of this compound.

1. Animal Model and Dosing:

-

Male Sprague-Dawley rats are used.

-

A single oral dose of this compound (e.g., 40 mg/kg) is administered.

2. Sample Collection:

-

Blood and brain tissue samples are collected at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma is separated from the blood samples by centrifugation.

3. Sample Analysis:

-

The concentrations of this compound in plasma and brain homogenates are determined using liquid chromatography and tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and brain/plasma ratio are calculated from the concentration-time data.

Conclusion

The preclinical data for this compound strongly support its potential as a valuable therapeutic agent in oncology. Its potent PARP-1 inhibitory activity, favorable oral bioavailability, and ability to penetrate the blood-brain barrier make it an excellent candidate for the treatment of various cancers, particularly CNS malignancies. The synergistic effect observed when combined with DNA-damaging agents like temozolomide highlights a promising path for future clinical investigations. Further studies are warranted to explore the full therapeutic potential of this compound in a broader range of cancer types and in combination with other treatment modalities.

Methodological & Application

In Vitro Efficacy of GPI 15427 in Glioblastoma Cell Lines: Application Notes and Protocols

For Research Use Only.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year. The standard of care involves surgical resection followed by radiotherapy and chemotherapy with the alkylating agent temozolomide (TMZ). However, resistance to TMZ is a major clinical challenge. Poly(ADP-ribose) polymerase (PARP) inhibitors represent a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents like TMZ. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with deficient DNA repair pathways, or in combination with DNA-damaging chemotherapy, can lead to synthetic lethality and enhanced tumor cell death.

GPI 15427 is a potent PARP-1 and PARP-2 inhibitor that has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors like glioblastoma.[1][2] In preclinical studies, this compound has been shown to potentiate the cytotoxic effects of TMZ in glioblastoma models.[1] This document provides detailed application notes and in vitro protocols for researchers and drug development professionals to evaluate the efficacy of this compound in glioblastoma cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of PARP-1 and PARP-2. In the context of TMZ treatment in glioblastoma, the proposed mechanism involves the following steps:

-

TMZ-induced DNA Damage: Temozolomide methylates DNA, creating lesions that are recognized by the base excision repair (BER) pathway.

-

PARP Inhibition: this compound blocks the action of PARP-1 and PARP-2, which are essential for the BER pathway. This leads to the accumulation of unrepaired single-strand DNA breaks.

-

Conversion to Double-Strand Breaks: During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks.

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and apoptosis, mediated by the activation of DNA damage response (DDR) pathways, including the phosphorylation of checkpoint kinases Chk1 and the tumor suppressor protein p53.

Quantitative Data Summary

The following tables summarize the quantitative data for the in vitro effects of this compound on glioblastoma and other relevant cell lines.

Table 1: Potency of this compound in PARP-1 Inhibition

| Cell Line | IC50 for PARP-1 Inhibition (nM) |

| Various Cancer Cell Lines | 74 - 87 |

Data from a study on the brain distribution and efficacy of an oral formulation of this compound.

Table 2: Antiproliferative Activity of this compound

| Cell Line | Assay | IC50 (µM) | Treatment Duration |

| Human Endothelial Cells | MTS Assay | 25 ± 3 | 3 days |

| Human Endothelial Cells | MTS Assay | 17 ± 3 | 5 days |

| SJGBM2 (Glioblastoma) | Colony Formation | > 25 | 10-14 days |

Table 3: Enhancement of Temozolomide (TMZ) Cytotoxicity by this compound in SJGBM2 Glioblastoma Cells

| Treatment | IC50 of TMZ (µM) | Fold Enhancement |

| TMZ alone | ~200 | - |

| TMZ + this compound (0.6 µM) | ~25 | 8 |

Data derived from colony formation assays.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound in glioblastoma cell lines.

Cell Culture of Glioblastoma Cell Lines

Materials:

-

Glioblastoma cell lines (e.g., U87MG, T98G, A172, SJGBM2)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate base medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

Cell Viability Assay (MTT Assay)

Materials:

-

Glioblastoma cells

-

96-well plates

-

This compound

-

Temozolomide (TMZ)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) and TMZ (e.g., 1 to 500 µM).

-

For combination studies, pre-treat cells with a non-toxic concentration of this compound (e.g., 0.5 - 1 µM) for 15 minutes before adding TMZ.

-

Incubate the cells with the compounds for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Glioblastoma cells

-

6-well plates

-

This compound

-

Temozolomide (TMZ)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed glioblastoma cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound and/or TMZ at desired concentrations for 48-72 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for DNA Damage Response Proteins

Materials:

-

Glioblastoma cells

-

6-well plates

-

This compound

-

Temozolomide (TMZ)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-Chk1, anti-p-p53 (Ser15), anti-p53, anti-γH2AX, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Seed glioblastoma cells in 6-well plates and treat with this compound and/or TMZ for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to a loading control.

Conclusion

The provided protocols and information offer a comprehensive framework for the in vitro evaluation of this compound in glioblastoma cell lines. These studies will help to further elucidate the potential of this compound as a chemosensitizing agent in combination with temozolomide for the treatment of glioblastoma. The quantitative data generated from these assays will be crucial for guiding further preclinical and clinical development of this promising PARP inhibitor.

References

Application Notes and Protocols for Preparing GPI 15427 Stock Solutions with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI 15427 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] By hindering the repair of single-strand DNA breaks, this compound can lead to the accumulation of more severe double-strand breaks during DNA replication, ultimately resulting in cell death.[3] This mechanism makes it a valuable tool for cancer research, particularly in combination with DNA-damaging agents like temozolomide.[2][4] this compound is also noted for its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system (CNS) tumors.[4][5] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₄O₂ | [1] |

| Molecular Weight | 348.4 g/mol | [1] |

| CAS Number | 805242-85-7 | [6] |

| Solubility in DMSO | ≥ 10 mM (≥ 3.48 mg/mL) | |

| Purity | >98% | [6] |

| Storage of Solid | -20°C for long term (months to years) | [6] |

| Storage of Stock Solution | -20°C (up to 1 month), -80°C (up to 6 months) | [5][7] |

Signaling Pathway of PARP-1 in DNA Damage Repair

This compound exerts its effects by inhibiting the enzymatic activity of PARP-1. The following diagram illustrates the role of PARP-1 in the single-strand break repair (SSBR) pathway and how PARP inhibitors like this compound intervene.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: Assessing GPI 15427 Synergy with Colony Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI 15427 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. PARP-1 is crucial for repairing single-strand DNA breaks. By inhibiting PARP-1, this compound can lead to the accumulation of unrepaired DNA damage, which can result in cell cycle arrest and apoptosis. This mechanism of action makes this compound a promising candidate for combination therapy with DNA-damaging agents, such as the alkylating agent temozolomide (TMZ). The synergistic effect of combining a PARP inhibitor with a DNA-damaging agent is based on the principle of synthetic lethality, where the inhibition of two key DNA repair pathways results in cancer cell death, while normal cells with intact repair mechanisms are less affected.[1]

The colony formation assay, or clonogenic assay, is a well-established in vitro method to determine the long-term survival and proliferative capacity of single cells after treatment with cytotoxic agents.[2] This assay is particularly valuable for assessing the synergistic effects of drug combinations, as it measures the ability of cells to not only survive the initial treatment but also to proliferate and form colonies.

These application notes provide a detailed protocol for utilizing the colony formation assay to assess the synergistic potential of this compound in combination with other anti-cancer agents.

Diagram of the PARP-1 Signaling Pathway in DNA Damage Repair

Caption: Simplified signaling pathway of PARP-1 in DNA single-strand break repair and the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., glioblastoma, melanoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (stock solution in DMSO)

-

Synergistic agent (e.g., Temozolomide, stock solution in DMSO)

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

6-well cell culture plates

-

Hemocytometer or automated cell counter

Protocol for Colony Formation Assay to Assess Synergy

This protocol is adapted from established methods for assessing drug synergy using clonogenic assays.[3][4]

-

Cell Seeding:

-

Harvest and count cells to be treated.

-

Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

-

Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the synergistic agent (e.g., TMZ) in complete culture medium.

-

Treat the cells with:

-

Vehicle control (e.g., DMSO)

-

This compound alone (multiple concentrations)

-

Synergistic agent alone (multiple concentrations)

-

Combination of this compound and the synergistic agent (at a constant ratio or various combinations).

-

-

Incubate the cells with the drugs for a defined period (e.g., 24-72 hours). The duration of treatment should be optimized based on the mechanism of action of the drugs.

-

-

Colony Growth:

-

After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete culture medium.

-

Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

-

-

Colony Staining and Counting:

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 10-15 minutes.

-

Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (a cluster of ≥50 cells) in each well.

-

Data Analysis: Assessing Synergy with the Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach to quantify drug synergy.[5][6] It is based on the median-effect equation and calculates a Combination Index (CI).

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

The following parameters are calculated from the colony formation assay data:

-

Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%

-

Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)

The CI values are typically calculated using specialized software like CompuSyn.

Data Presentation

The following tables present representative data from a colony formation assay assessing the synergy between a PARP inhibitor (Talazoparib) and Temozolomide in G401 cells, illustrating the type of quantitative data that should be generated.[3][7]

Table 1: Surviving Fraction of G401 Cells Treated with Talazoparib and Temozolomide Alone and in Combination.

| Treatment Group | Concentration | Surviving Fraction (SF) |

| Control | - | 1.00 |

| Talazoparib | 5 nM | 0.85 |

| 10 nM | 0.62 | |

| 15 nM | 0.41 | |

| Temozolomide | 25 µM | 0.78 |

| 50 µM | 0.55 | |

| 100 µM | 0.32 | |

| Combination | 5 nM Talazoparib + 25 µM TMZ | 0.45 |

| (Constant Ratio) | 10 nM Talazoparib + 50 µM TMZ | 0.18 |

| 15 nM Talazoparib + 75 µM TMZ | 0.05 |

Table 2: Combination Index (CI) Values for Talazoparib and Temozolomide Combination.

| Fraction Affected (Fa) | Combination Index (CI) | Synergy Interpretation |

| 0.25 | 0.88 | Slight Synergy |

| 0.50 | 0.75 | Moderate Synergy |

| 0.75 | 0.61 | Synergy |

| 0.90 | 0.49 | Strong Synergy |

| 0.95 | 0.38 | Strong Synergy |